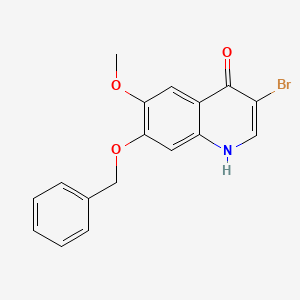
7-benzyloxy-3-bromo-6-methoxy-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-benzyloxy-3-bromo-6-methoxy-1H-quinolin-4-one is a synthetic organic compound with the molecular formula C17H14BrNO3 and a molecular weight of 360.2 g/mol . This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 7-benzyloxy-3-bromo-6-methoxy-1H-quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 6-methoxyquinolin-4-one followed by benzyloxylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and benzyl chloride in the presence of a base for the benzyloxylation step . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Análisis De Reacciones Químicas
7-benzyloxy-3-bromo-6-methoxy-1H-quinolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active molecules.
Biological Studies: Its derivatives are studied for their potential antibacterial and antifungal activities.
Chemical Research: It serves as a reference standard in analytical chemistry and as a precursor in the synthesis of more complex organic molecules.
Mecanismo De Acción
The exact mechanism of action of 7-benzyloxy-3-bromo-6-methoxy-1H-quinolin-4-one depends on its specific applicationThese interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparación Con Compuestos Similares
Similar compounds to 7-benzyloxy-3-bromo-6-methoxy-1H-quinolin-4-one include:
3-bromo-6-methoxy-1H-quinolin-4-one: Lacks the benzyloxy group, which may affect its biological activity and solubility.
7-benzyloxy-4-hydroxy-6-methoxyquinoline: Contains a hydroxyl group instead of a carbonyl group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C17H14BrNO3 |
|---|---|
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
3-bromo-6-methoxy-7-phenylmethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C17H14BrNO3/c1-21-15-7-12-14(19-9-13(18)17(12)20)8-16(15)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,19,20) |
Clave InChI |
UEEBFKHFDNLZQD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)Br)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride](/img/structure/B13910970.png)
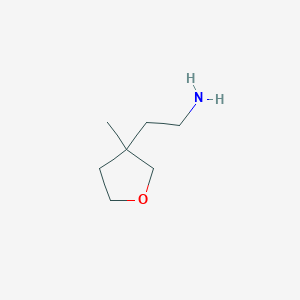

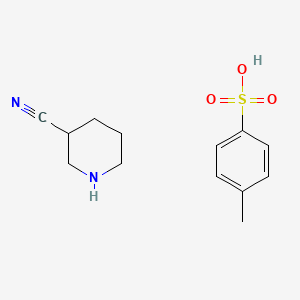
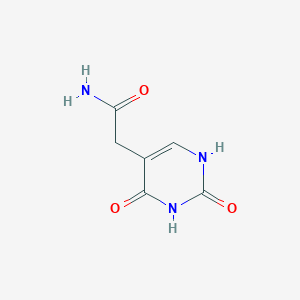
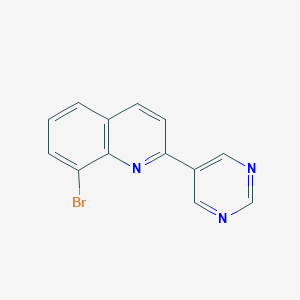
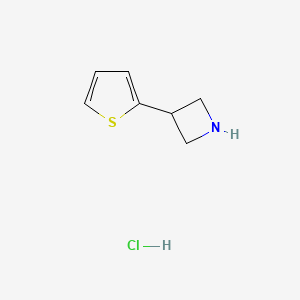
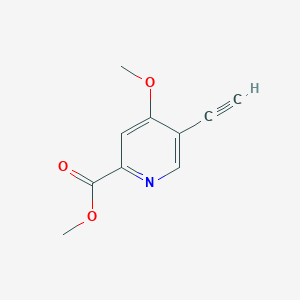
![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)
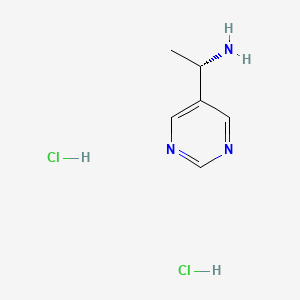
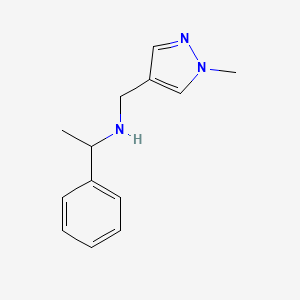
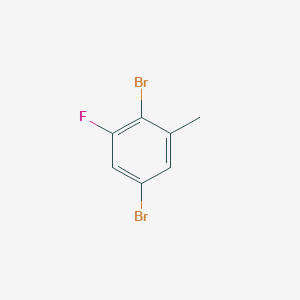

![4-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13911040.png)
